Chemical and physical properties of (2,5-difluoro-phenyl)-methyl-amine
Chemical and physical properties of (2,5-difluoro-phenyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
(2,5-Difluoro-phenyl)-methyl-amine , also known as 2,5-difluoro-N-methylaniline , is a fluorinated aromatic amine that serves as a critical building block in the landscape of medicinal chemistry and pharmaceutical research. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, supported by experimental protocols and safety considerations, to empower researchers in their drug discovery and development endeavors.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (2,5-difluoro-phenyl)-methyl-amine is paramount for its effective application in synthesis and research. Key identifiers and physical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 138563-58-3 | [1] |
| Molecular Formula | C₇H₇F₂N | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| Physical Form | Yellow Liquid | [1] |
| Storage Temperature | 0-5°C | [1] |
Structural and Molecular Data
The structure of (2,5-difluoro-phenyl)-methyl-amine, featuring a methylamino group attached to a 2,5-difluorinated benzene ring, is the primary determinant of its reactivity and utility.
| Identifier | Value |
| InChI | 1S/C7H7F2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
| InChI Key | SAGAEZGLJJTKRE-UHFFFAOYSA-N |
| SMILES | CNC1=CC(F)=CC=C1F |
Experimental Protocols for Property Determination
The following sections detail standardized experimental procedures for the characterization of (2,5-difluoro-phenyl)-methyl-amine.
Solubility Assessment
The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. A systematic approach to solubility testing provides valuable insights into the compound's polarity and potential solvent systems.
Protocol for Solubility Testing:
-
Preparation: In separate small, dry test tubes, place approximately 100 mg of (2,5-difluoro-phenyl)-methyl-amine.
-
Solvent Addition: To each test tube, add 3 mL of a different solvent (e.g., water, diethyl ether, 5% aqueous NaOH, 5% aqueous HCl) in portions, shaking vigorously after each addition.
-
Observation: Observe whether the compound dissolves completely, partially, or remains insoluble.
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the resulting solution with litmus paper to determine its acidic or basic nature.
-
Acid/Base Solubility: For water-insoluble compounds, the solubility in acidic and basic solutions can indicate the presence of basic (amine) or acidic functional groups, respectively.
Caption: Workflow for determining the solubility of (2,5-difluoro-phenyl)-methyl-amine.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of (2,5-difluoro-phenyl)-methyl-amine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For a secondary aromatic amine like (2,5-difluoro-phenyl)-methyl-amine, characteristic IR absorption bands would be expected for the N-H stretch, C-N stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS):
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For (2,5-difluoro-phenyl)-methyl-amine, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (143.14). Fragmentation patterns can provide further structural information. Common fragmentation pathways for aromatic amines involve cleavage of the C-N bond and fragmentation of the aromatic ring.
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (2,5-difluoro-phenyl)-methyl-amine is not widely available, safety data for its hydrochloride salt and other related fluoroanilines indicate that this class of compounds should be handled with care.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1]
The hydrochloride salt of 2,5-difluoro-N-methylaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant and may cause respiratory irritation.[3]
Applications in Research and Drug Development
The unique properties conferred by the fluorine substituents make (2,5-difluoro-phenyl)-methyl-amine a valuable synthon in drug discovery. Fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups, thereby affecting the compound's pharmacokinetic profile.
Derivatives of N-methylaniline have shown potential as antimicrobial and anticancer agents.[3] The difluorophenyl moiety is a key structural feature in various inhibitors of enzymes such as sulfatases and receptor tyrosine kinases, highlighting its relevance in developing therapeutics for oncology.[2]
Conclusion
(2,5-Difluoro-phenyl)-methyl-amine is a key intermediate for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its chemical and physical properties, guided by systematic experimental characterization and adherence to strict safety protocols, is essential for its successful application in research and development. This guide provides a foundational framework for researchers working with this versatile building block, enabling them to leverage its unique properties in the pursuit of novel drug candidates.
References
-
PubChem. (n.d.). 2,5-Difluoro-N-[(pyrazin-2-yl)methyl]aniline. Retrieved from [Link]
-
Chemspace. (n.d.). 2,5-difluoro-4-methylaniline. Retrieved from [Link]
-
NextSDS. (n.d.). 2,5-difluoro-N-methylaniline hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-difluoro-n-methylaniline hydrochloride (C7H7F2N). Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2,5-Difluoroaniline, 99%. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Arkivoc. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 2-Fluoro-N-methylaniline. Retrieved from [Link]
-
Chemspace. (n.d.). 2,5-difluoro-4-methylaniline. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
UCSC. (n.d.). IR Tables. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemguide. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
NIST. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link]
-
Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
-
Organic Letters. (2002). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Cyprus. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
